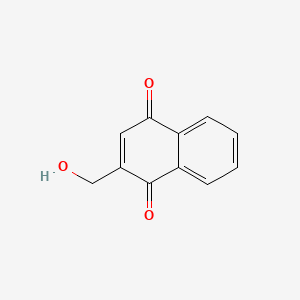

1,4-Naphthalenedione, 2-(hydroxymethyl)-

Description

Overview of Naphthoquinone Compounds in Academic Research

Naphthoquinones are a class of naturally occurring pigments that are widely distributed in nature and have significant biological activities. redalyc.org They are found in various plant families, as well as in fungi, algae, and bacteria. redalyc.org Prominent examples of naturally occurring naphthoquinones include lawsone, juglone (B1673114), and plumbagin (B1678898), which have been utilized in traditional medicine for centuries. redalyc.orgmdpi.com

The academic interest in naphthoquinones stems from their broad spectrum of pharmacological properties. Research has extensively documented their potential as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents. nih.govsemanticscholar.org The mechanism of action for many of these biological activities is often attributed to the ability of the naphthoquinone core to undergo redox cycling, leading to the generation of reactive oxygen species (ROS), or to act as Michael acceptors, allowing them to interact with biological nucleophiles such as proteins and DNA. nih.govmdpi.com

The versatility of the naphthoquinone scaffold makes it an attractive target for chemical modification. Scientists have developed numerous synthetic methods to introduce various functional groups onto the naphthoquinone ring, aiming to enhance potency, selectivity, and pharmacokinetic properties. mdpi.com These synthetic endeavors have led to the creation of large libraries of novel naphthoquinone derivatives with promising therapeutic potential.

Table 1: Selected Biological Activities of Naphthoquinone Derivatives

| Biological Activity | Examples of Investigated Derivatives | Reference |

| Anticancer | 2,3-disubstituted-1,4-naphthoquinones | nih.gov |

| Antimalarial | 3-substituted-2-hydroxy-1,4-naphthoquinone derivatives | nih.gov |

| Antibacterial | 2-amino-1,4-naphthoquinone derivatives | redalyc.org |

| Antifungal | Aminonaphthoquinones | redalyc.org |

| Antiplatelet | Thio-derivatives of 2-hydroxy-1,4-naphthoquinone (B1674593) | frontiersin.org |

Significance of Hydroxymethyl Naphthoquinones in Scientific Inquiry

While extensive research has been conducted on various substituted naphthoquinones, the specific subclass of hydroxymethyl naphthoquinones, such as 1,4-Naphthalenedione, 2-(hydroxymethyl)-, represents a more focused area of investigation. The introduction of a hydroxymethyl group (-CH₂OH) onto the naphthoquinone scaffold can significantly influence the molecule's physicochemical properties and biological activity.

The hydroxymethyl group can alter the solubility, polarity, and hydrogen-bonding capabilities of the parent naphthoquinone. These changes can, in turn, affect how the molecule interacts with biological targets. For instance, the hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially leading to stronger and more specific interactions with enzymes or receptors.

Structurally similar to the well-studied aminomethyl naphthoquinones, which have shown a range of biological activities including antiparasitic, antibacterial, and anticancer effects, hydroxymethyl derivatives are of interest for their potential to exhibit novel or enhanced biological profiles. mdpi.com The aminomethyl group is often introduced via the Mannich reaction, a common synthetic route in naphthoquinone chemistry. nih.gov The investigation into hydroxymethyl analogues can provide valuable structure-activity relationship (SAR) data, helping researchers to understand the role of the heteroatom (oxygen vs. nitrogen) in the biological activity of these compounds.

Although detailed research findings specifically on 1,4-Naphthalenedione, 2-(hydroxymethyl)- are not extensively reported in publicly available literature, the established importance of the naphthoquinone core and the known impact of functional group modifications suggest that this compound and its derivatives are of scientific interest for the development of new bioactive agents.

Structure

3D Structure

Properties

CAS No. |

55700-10-2 |

|---|---|

Molecular Formula |

C11H8O3 |

Molecular Weight |

188.18 g/mol |

IUPAC Name |

2-(hydroxymethyl)naphthalene-1,4-dione |

InChI |

InChI=1S/C11H8O3/c12-6-7-5-10(13)8-3-1-2-4-9(8)11(7)14/h1-5,12H,6H2 |

InChI Key |

UILUHPCHRFOCEL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)CO |

Origin of Product |

United States |

Synthetic Methodologies for 1,4 Naphthalenedione, 2 Hydroxymethyl and Its Analogues

Strategies for 1,4-Naphthoquinone (B94277) Core Synthesis

The construction of the 1,4-naphthoquinone skeleton is a critical first step in the synthesis of its derivatives. Various methods have been established, ranging from classical oxidation reactions to more contemporary one-pot procedures.

Oxidation Reactions in Naphthoquinone Core Construction

The direct oxidation of naphthalene (B1677914) and its derivatives represents a primary industrial and laboratory-scale approach to the synthesis of the 1,4-naphthoquinone core. A variety of oxidizing agents and catalytic systems have been employed to achieve this transformation.

Industrially, the vapor-phase catalytic oxidation of naphthalene is a prominent method. This process typically utilizes a vanadium pentoxide (V₂O₅) catalyst supported on an inert material. The reaction is carried out at elevated temperatures, and while it can produce 1,4-naphthoquinone in significant quantities, it often leads to the formation of phthalic anhydride as a major byproduct.

For laboratory-scale syntheses, a broader array of oxidizing agents have been utilized. Chromic acid (H₂CrO₄), generated in situ from a chromium(VI) salt and a strong acid, has been historically used for the oxidation of naphthalene. Other reagents such as ceric ammonium nitrate (CAN) and manganese dioxide (MnO₂) have also proven effective. The choice of oxidant and reaction conditions can influence the yield and selectivity of the reaction.

A summary of common oxidation methods for the synthesis of 1,4-naphthoquinone is presented in the table below.

| Starting Material | Oxidizing Agent/Catalyst | Key Features |

| Naphthalene | Vanadium Pentoxide (V₂O₅) | Industrial scale, high temperature, potential for phthalic anhydride byproduct. |

| Naphthalene | Chromic Acid (H₂CrO₄) | Laboratory scale, strong oxidizing conditions. |

| Naphthalene | Ceric Ammonium Nitrate (CAN) | Milder conditions compared to chromic acid. |

| 1-Naphthol | Fremy's Salt | Selective oxidation to the corresponding quinone. |

One-Pot Synthetic Approaches to Naphthoquinones

In the pursuit of more efficient and environmentally benign synthetic routes, several one-pot methodologies for the construction of the 1,4-naphthoquinone core have been developed. These approaches often involve cascade reactions that combine multiple synthetic steps into a single operation, thereby reducing waste and simplifying purification processes.

One notable one-pot synthesis involves the Diels-Alder reaction between a suitable diene and a p-benzoquinone, followed by an in-situ oxidation of the resulting adduct. This strategy allows for the rapid construction of the bicyclic naphthoquinone system.

Another innovative approach utilizes laccase, an oxidoreductase enzyme, to catalyze the synthesis of 1,4-naphthoquinones. In this biocatalytic method, a hydroquinone (B1673460) is oxidized in situ to the corresponding p-benzoquinone, which then undergoes a Diels-Alder reaction with a diene. The resulting adduct is subsequently oxidized by the laccase to afford the final 1,4-naphthoquinone product. This method offers the advantages of being performed in aqueous media under mild conditions.

Heteropolyacids have also been employed as bifunctional catalysts in the one-pot synthesis of 1,4-naphthoquinones from hydroquinone and various 1,3-dienes. These catalysts facilitate both the Diels-Alder cycloaddition and the subsequent oxidation of the adduct.

Functionalization and Derivatization at the 2-Position of 1,4-Naphthalenedione

The 2-position of the 1,4-naphthoquinone ring is a prime site for functionalization, offering a versatile handle for the introduction of a wide array of substituents. This allows for the generation of a diverse library of analogues with potentially unique biological activities.

Hydroxymethylation Reactions and Precursors

The direct introduction of a hydroxymethyl group at the 2-position of 1,4-naphthalenedione to yield 1,4-Naphthalenedione, 2-(hydroxymethyl)- can be a challenging transformation. While direct hydroxymethylation of the parent 1,4-naphthoquinone is not widely reported, related transformations on activated substrates provide insight into potential synthetic routes.

For instance, the reaction of 2-amino-1,4-naphthoquinone with formaldehyde has been shown to yield 2-(N-hydroxymethyl)amino-1,4-naphthoquinone. This reaction proceeds via the nucleophilic attack of the amino group on formaldehyde.

Alternative strategies for accessing the 2-(hydroxymethyl) moiety could involve a two-step process. This might include the initial introduction of a precursor functional group at the 2-position, which can then be converted to the desired hydroxymethyl group. Potential precursors could include:

2-Halomethyl-1,4-naphthoquinones: These compounds could undergo nucleophilic substitution with a hydroxide source to yield the 2-(hydroxymethyl) derivative.

2-Formyl-1,4-naphthoquinone: The formyl group can be readily reduced to a hydroxymethyl group using a variety of reducing agents, such as sodium borohydride.

1,4-Naphthoquinone-2-carboxylic acid: The carboxylic acid functionality can be reduced to the corresponding primary alcohol using reagents like lithium aluminum hydride.

Introduction of Diverse Substituents (e.g., amino, halogen, triazole moieties)

A vast number of analogues of 1,4-naphthalenedione have been synthesized through the introduction of various substituents at the 2-position. These modifications are often pursued to explore structure-activity relationships and to develop new therapeutic agents.

Amino Moieties: The introduction of amino groups is a common strategy. This can be achieved through the nucleophilic addition of amines to 1,4-naphthoquinone. The reaction typically proceeds via a Michael addition, followed by oxidation of the resulting hydroquinone. A variety of primary and secondary amines can be utilized, leading to a diverse range of 2-amino-1,4-naphthoquinone derivatives.

Halogen Moieties: Halogenated 1,4-naphthoquinones are valuable intermediates for further functionalization, particularly in cross-coupling reactions. Direct halogenation of 1,4-naphthoquinone can be achieved using various halogenating agents. For example, bromination can be accomplished using bromine in a suitable solvent.

Triazole Moieties: The incorporation of a triazole ring at the 2-position has been explored for its potential to enhance biological activity. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. This typically involves the reaction of a 2-azido-1,4-naphthoquinone intermediate with a terminal alkyne.

The table below summarizes some common methods for introducing diverse substituents at the 2-position of 1,4-naphthalenedione.

| Substituent | Reagents and Conditions |

| Amino | Primary or secondary amines, often in the presence of an oxidizing agent. |

| Halogen | Halogenating agents (e.g., Br₂, SO₂Cl₂). |

| Triazole | Typically involves a multi-step sequence, often culminating in a cycloaddition reaction. |

Multi-component Reactions and Hybrid Molecule Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in medicinal chemistry for the rapid generation of complex molecules from simple starting materials in a single synthetic operation. Several MCRs have been developed that utilize 1,4-naphthoquinone or its derivatives as key building blocks.

For example, the three-component reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone), an aldehyde, and an amine (Mannich reaction) is a well-established method for the synthesis of 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinone derivatives.

More complex MCRs involving 1,4-naphthoquinone have also been reported, allowing for the synthesis of hybrid molecules that combine the naphthoquinone scaffold with other pharmacologically relevant moieties. These reactions often proceed through a cascade of transformations, leading to the formation of multiple new bonds and stereocenters in a highly efficient manner.

Optimization of Synthetic Pathways and Reaction Conditions

The efficient synthesis of 1,4-naphthalenedione derivatives, including 2-(hydroxymethyl)-1,4-naphthalenedione and its analogues, is crucial for further research and application. Optimization of synthetic methodologies focuses on improving yields, reducing reaction times, enhancing selectivity, and utilizing environmentally benign conditions. Key strategies involve the careful selection of catalysts, solvents, and reaction parameters for various synthetic pathways such as photochemical reactions, alkylations, and nucleophilic substitutions.

Optimization of Photochemical Acylation Reactions

Photochemical acylation represents a direct method for introducing functional groups onto the 1,4-naphthalenedione core. The photoacylation of 1,4-naphthoquinone with aldehydes can be optimized by employing continuous-flow conditions, which offer significant advantages over conventional batch processes. This approach can lead to higher yields and shorter reaction times because the strong absorption of the photoproducts, which typically hinders light usability in batch reactors, is mitigated. mdpi.com

A study on the photoacylation of 1,4-naphthoquinone with various aldehydes under continuous-flow conditions demonstrated acceptable to excellent yields (30–90%) with residence times of only 70 minutes. mdpi.comjcu.edu.au Acetone was used as both a solvent and a triplet photosensitizer. The optimization of this pathway involves coupling the photochemical reaction with an in-line oxidation step to directly obtain the acylated 1,4-naphthoquinone derivatives. mdpi.com

| Aldehyde Reactant | Resulting Acylated 1,4-Naphthohydroquinone Product | Yield (%) |

|---|---|---|

| Propanal | 1-(1,4-Dihydroxynaphthalen-2-yl)propan-1-one | 62 |

| Butanal | 1-(1,4-Dihydroxynaphthalen-2-yl)butan-1-one | 72 |

| Pentanal | 1-(1,4-Dihydroxynaphthalen-2-yl)pentan-1-one | 90 |

| Benzaldehyde | (1,4-Dihydroxynaphthalen-2-yl)(phenyl)methanone | 30 |

| 4-Methylbenzaldehyde | (1,4-Dihydroxynaphthalen-2-yl)(p-tolyl)methanone | 43 |

| 4-Chlorobenzaldehyde | (4-Chlorophenyl)(1,4-dihydroxynaphthalen-2-yl)methanone | 45 |

| Furan-2-carbaldehyde | (1,4-Dihydroxynaphthalen-2-yl)(furan-2-yl)methanone | 55 |

Optimization of Alkylation and Acylation Pathways

The introduction of alkyl and acyl groups at the 2- and 3-positions of the naphthoquinone ring is a common strategy for generating analogues. The efficiency of these reactions is highly dependent on the chosen methodology.

O-Alkylation: The O-alkylation of 2-hydroxy-1,4-naphthoquinone with alkoxymethyl chlorides presents another synthetic route. The course of this reaction can be controlled by the choice of base, leading to either O-alkylated or O-alkoxymethylated products with high yield and selectivity. nih.gov This demonstrates how reaction conditions can be fine-tuned to selectively produce desired analogues.

Optimization of Nucleophilic Substitution Reactions

Nucleophilic substitution is a versatile method for synthesizing a wide range of 2-substituted-1,4-naphthoquinone analogues, including alkoxy and amino derivatives.

Synthesis of 2-Alkoxy Derivatives: 2-Alkoxy derivatives of 1,4-naphthoquinone can be prepared from 2-hydroxy-1,4-naphthoquinone (Lawsone) through reactions with alkyl halides. The optimization of this process involves the choice of reagents and conditions. One effective method utilizes silver(I) oxide and the corresponding alkyl iodide/bromide under reflux, leading to moderate-to-high yields of 2-O-alkyl lawsones. researchgate.net

Synthesis of 2-Amino Derivatives: The synthesis of 2-amino-1,4-naphthoquinone derivatives can be achieved through the reaction of 1,4-naphthoquinone with various amines. Reaction conditions can be optimized to improve yields and purity. For instance, the reaction of an aniline with 1,4-naphthoquinone in ethanol can be monitored by TLC, with reaction times varying from 4 to 72 hours depending on the specific aniline used. mdpi.com The resulting solid product can often be purified by simple filtration and recrystallization from ethanol. mdpi.com

A specific method for synthesizing 2-(N-hydroxymethyl) amino-1,4-naphthoquinone involves the reaction of 2-amino-1,4-naphthoquinone with a 38% formaldehyde solution. researchgate.net While detailed optimization data is limited, the reaction proceeds under straightforward conditions to yield the desired product. researchgate.net

| Synthetic Method | Starting Materials | Key Optimization Parameters | Typical Yields | Reference |

|---|---|---|---|---|

| Photochemical Acylation (Flow) | 1,4-Naphthoquinone, Aldehydes | Continuous-flow vs. batch, residence time, in-line oxidation | 30-90% | mdpi.com |

| Reductive Alkylation | 2-Hydroxy-1,4-naphthoquinone, Aldehydes | L-proline catalyst, reagent stoichiometry | Improved yields over radical methods (e.g., 33%) | nih.gov |

| O-Alkylation | 2-Hydroxy-1,4-naphthoquinone, Alkoxymethyl chlorides | Choice of base (e.g., for selectivity) | High | nih.gov |

| Nucleophilic Substitution (O-Alkylation) | 2-Hydroxy-1,4-naphthoquinone, Alkyl halides | Use of Silver(I) oxide, reflux conditions | 45-76% | researchgate.net |

| Nucleophilic Substitution (N-Alkylation) | 2-Amino-1,4-naphthoquinone, Formaldehyde | Concentration of formaldehyde solution | Not specified | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,4 Naphthalenedione, 2 Hydroxymethyl Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 1,4-Naphthalenedione, 2-(hydroxymethyl)-, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The predicted ¹H NMR spectrum of 2-(hydroxymethyl)-1,4-naphthoquinone would exhibit distinct signals corresponding to the aromatic, quinoid, methylene (B1212753), and hydroxyl protons. The aromatic protons of the benzo-fused ring typically appear in the downfield region (δ 7.7-8.2 ppm) due to the deshielding effect of the aromatic ring currents and the adjacent carbonyl groups. These protons would likely present as complex multiplets resulting from spin-spin coupling. The lone proton on the quinoid ring (H3) is expected to appear as a singlet around δ 7.0-7.2 ppm. The methylene protons (-CH₂) of the hydroxymethyl substituent are diastereotopic and would be deshielded by the adjacent quinone system, likely appearing as a singlet or a doublet (if coupled to the hydroxyl proton) in the range of δ 4.5-4.8 ppm. The hydroxyl proton (-OH) signal is typically a broad singlet whose chemical shift is concentration and solvent-dependent, often found between δ 3.0-4.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The two carbonyl carbons (C1 and C4) of the quinone moiety are the most deshielded, with expected chemical shifts in the range of δ 180-185 ppm. The carbons of the aromatic ring would resonate between δ 125-135 ppm. The sp²-hybridized carbons of the quinoid ring (C2 and C3) would appear around δ 145-150 ppm. Finally, the methylene carbon (-CH₂) of the hydroxymethyl group is expected in the aliphatic region, around δ 60-65 ppm.

Interactive Table: Predicted NMR Chemical Shifts (δ, ppm) for 1,4-Naphthalenedione, 2-(hydroxymethyl)-

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Carbonyl (C1, C4) | - | 180 - 185 |

| Quinoid (C2, C3) | H3: 7.0 - 7.2 (s) | 145 - 150 |

| Aromatic (C5-C8) | 7.7 - 8.2 (m) | 125 - 135 |

| Methylene (-CH₂) | 4.5 - 4.8 (s) | 60 - 65 |

| Hydroxyl (-OH) | 3.0 - 4.0 (br s) | - |

Predicted values are based on typical chemical shift ranges for the respective functional groups. s = singlet, br s = broad singlet, m = multiplet.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of 1,4-Naphthalenedione, 2-(hydroxymethyl)- would be dominated by a strong, sharp absorption band corresponding to the C=O stretching of the conjugated quinone system, typically found in the region of 1660-1680 cm⁻¹. Another key feature would be a broad absorption band in the 3200-3500 cm⁻¹ range, characteristic of the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding. The sp² C-H stretching of the aromatic and quinoid rings would appear just above 3000 cm⁻¹, while the sp³ C-H stretching of the methylene group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the rings are expected in the 1580-1620 cm⁻¹ region. A distinct C-O stretching vibration for the primary alcohol would also be present, typically around 1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric C=O stretch and the C=C ring breathing modes of the naphthoquinone core are often strong in the Raman spectrum, providing a characteristic fingerprint for the conjugated system.

Interactive Table: Predicted Vibrational Frequencies for 1,4-Naphthalenedione, 2-(hydroxymethyl)-

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 (broad) |

| Aromatic/Quinoid C-H | C-H Stretch | 3000 - 3100 |

| Methylene (-CH₂) | C-H Stretch | 2850 - 2960 |

| Carbonyl (C=O) | C=O Stretch | 1660 - 1680 (strong) |

| Aromatic/Quinoid C=C | C=C Stretch | 1580 - 1620 |

| Alcohol C-O | C-O Stretch | 1000 - 1100 |

Mass Spectrometry for Molecular Identity and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.

For 1,4-Naphthalenedione, 2-(hydroxymethyl)- (C₁₁H₈O₃), the molecular ion peak ([M]⁺) would be observed at an m/z corresponding to its molecular weight (188.18 g/mol ). High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy.

The fragmentation pathways under electron ionization (EI) can be predicted based on the structure. A primary fragmentation route for naphthoquinones is the sequential loss of carbon monoxide (CO) molecules, a process known as retro-Diels-Alder reaction. Therefore, significant peaks at m/z 160 ([M-CO]⁺) and m/z 132 ([M-2CO]⁺) are expected. The hydroxymethyl group can also direct fragmentation, leading to the loss of a water molecule (H₂O) to give a peak at m/z 170 ([M-H₂O]⁺) or the loss of the entire hydroxymethyl radical (•CH₂OH) to yield a fragment at m/z 157 ([M-CH₂OH]⁺).

Interactive Table: Predicted Mass Spectrometry Fragments for 1,4-Naphthalenedione, 2-(hydroxymethyl)-

| m/z Value | Proposed Fragment Ion |

| 188 | [C₁₁H₈O₃]⁺ (Molecular Ion) |

| 170 | [M - H₂O]⁺ |

| 160 | [M - CO]⁺ |

| 157 | [M - CH₂OH]⁺ |

| 132 | [M - 2CO]⁺ |

Electronic Absorption Spectroscopy (UV-Vis) in Conjugated Systems

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The extended π-conjugated system of the naphthoquinone core is an excellent chromophore.

The UV-Vis spectrum of 1,4-Naphthalenedione, 2-(hydroxymethyl)- is expected to show two main types of absorption bands. Intense bands in the UV region, typically between 240-280 nm, are attributed to π→π* transitions within the aromatic and quinoid rings. A less intense, broad band at longer wavelengths, extending into the visible region (around 400-450 nm), is characteristic of the n→π* transition of the carbonyl groups' non-bonding electrons. This latter transition is responsible for the characteristic yellow color of many 1,4-naphthoquinone (B94277) derivatives. The exact position and intensity of these bands (λ_max) can be influenced by the solvent polarity.

X-ray Crystallography and Other Diffraction Techniques for Solid-State Structure Determination

While spectroscopic methods elucidate the connectivity and electronic structure, X-ray crystallography provides the definitive, three-dimensional arrangement of atoms in the solid state. Although a published crystal structure for 1,4-Naphthalenedione, 2-(hydroxymethyl)- was not identified, this technique would be invaluable for its complete characterization.

A successful single-crystal X-ray diffraction analysis would yield precise data on bond lengths, bond angles, and torsion angles. It would confirm the planarity of the naphthoquinone ring system and determine the conformation of the hydroxymethyl substituent relative to the ring. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify key intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and potential π-π stacking between the aromatic rings of adjacent molecules. This information is crucial for understanding the solid-state properties and intermolecular forces governing the compound's behavior.

Chemical Reactivity and Mechanistic Organic Chemistry of 1,4 Naphthalenedione, 2 Hydroxymethyl

Redox Chemistry and Electron Transfer Mechanisms of Quinone Systems

The defining characteristic of the 1,4-naphthoquinone (B94277) core is its ability to undergo reversible reduction-oxidation (redox) reactions. This process is central to the function of many biologically important quinones, such as Vitamin K. wikipedia.org The quinone moiety can accept electrons in a stepwise manner, typically involving one-electron or two-electron transfer processes.

The electrochemical reduction of 1,4-naphthoquinone derivatives generally proceeds through two successive one-electron steps. nih.gov

First Reduction: The quinone (Q) accepts a single electron to form a highly reactive radical anion, known as a semiquinone (Q•⁻). This step is often reversible.

Second Reduction: The semiquinone radical can then accept a second electron to form a dianion (Q²⁻), which, upon protonation, yields the stable hydroquinone (B1673460) (QH₂).

| Redox State | Structure | Description |

| Quinone (Oxidized) | Q | The fully oxidized state, characterized by two carbonyl groups. It acts as an electron acceptor. |

| Semiquinone (Radical Anion) | Q•⁻ | A radical intermediate formed by a one-electron reduction. It is highly reactive. |

| Hydroquinone (Reduced) | QH₂ | The fully reduced, aromatic state formed by a two-electron, two-proton reduction. It can be re-oxidized to the quinone. |

This table illustrates the general redox states of a 1,4-naphthoquinone system.

Nucleophilic Addition Reactions, Including Michael Acceptor Properties

The 1,4-naphthoquinone ring is an α,β-unsaturated carbonyl system, making it an excellent Michael acceptor. nih.gov The electron-withdrawing nature of the two carbonyl groups renders the carbon atoms of the quinone ring electrophilic, particularly the C2 and C3 positions. In the case of 1,4-Naphthalenedione, 2-(hydroxymethyl)-, the C2 position is already substituted, making the C3 position the primary site for nucleophilic attack.

This reaction, known as a Michael or 1,4-conjugate addition, involves the attack of a nucleophile on the electron-deficient β-carbon (C3) of the conjugated system. The reaction proceeds via a resonance-stabilized enolate intermediate, which subsequently tautomerizes to the more stable hydroquinone adduct. This adduct can then be oxidized back to the quinone form. This reactivity is a hallmark of naphthoquinones and is the basis for many of their biological interactions. nih.gov

The general mechanism can be summarized as follows:

A nucleophile (Nu⁻) attacks the C3 position of the naphthoquinone ring.

The π-electron density shifts, forming a resonance-stabilized enolate intermediate.

Protonation of the enolate yields the 3-substituted-1,4-naphthalenediol (hydroquinone adduct).

Oxidation of the hydroquinone adduct (e.g., by air or another molecule of the starting quinone) yields the final 2-substituted-3-nucleophilic-1,4-naphthoquinone product.

Formation of Covalent Adducts with Biological Nucleophiles

A significant aspect of quinone chemistry is the formation of covalent adducts with biological nucleophiles, such as the thiol groups of cysteine residues in proteins and glutathione (B108866) (GSH), or amine groups in proteins and DNA. nih.gov This reactivity is a direct consequence of the Michael acceptor properties of the quinone ring.

The reaction with thiols is particularly important. Soft nucleophiles, like the sulfhydryl group of cysteine or GSH, readily attack the electrophilic C3 position of substituted 1,4-naphthoquinones. frontiersin.org This leads to the formation of a stable carbon-sulfur bond, effectively alkylating the biological molecule. Such reactions can lead to the depletion of cellular antioxidants like glutathione and the modification of critical protein functions. nih.gov While specific studies on the reaction of 1,4-Naphthalenedione, 2-(hydroxymethyl)- with biological nucleophiles are limited, its structural similarity to other reactive naphthoquinones, such as menadione (B1676200) (2-methyl-1,4-naphthoquinone), suggests it would readily form adducts with thiols like N-acetyl-L-cysteine or glutathione. nih.gov

| Biological Nucleophile | Functional Group | Potential Reaction Site on Quinone | Resulting Adduct |

| Glutathione (GSH) | Sulfhydryl (-SH) | C3 Position | Glutathionyl-naphthoquinone |

| Cysteine (in proteins) | Sulfhydryl (-SH) | C3 Position | Protein-S-naphthoquinone |

| Lysine (in proteins) | Amine (-NH₂) | C3 Position | Protein-N-naphthoquinone |

This table provides examples of biological nucleophiles and their potential for forming covalent adducts with the 1,4-Naphthalenedione, 2-(hydroxymethyl)- scaffold.

Electrophilic Characteristics of the Quinone Moiety

The electrophilicity of the 1,4-naphthoquinone moiety is the driving force behind its susceptibility to nucleophilic attack. This characteristic arises from the strong electron-withdrawing effect of the two carbonyl groups (C=O) conjugated within the ring system. These groups pull electron density away from the ring carbons, creating electron-deficient centers that are attractive to nucleophiles.

Computational studies on related quinone systems show that the molecular electrostatic potential (MEP) map features significant electrophilic regions (positive potential) around the ring carbons, particularly C2 and C3. jlu.edu.cn The presence of the carbonyl oxygens creates highly nucleophilic regions (negative potential). This charge distribution makes the ring system highly polarized and reactive. The α,β-unsaturated double bond between C2 and C3 is activated by the C1 and C4 carbonyls, making C3 the primary soft electrophilic site for conjugate addition reactions.

Intramolecular and Intermolecular Hydrogen Bonding Interactions

The 2-(hydroxymethyl)- substituent introduces a hydroxyl group (-OH) capable of participating in hydrogen bonding. This group can act as a hydrogen bond donor, while the carbonyl oxygens of the quinone ring are strong hydrogen bond acceptors. This allows for the possibility of both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydroxyl proton of the hydroxymethyl group and the adjacent carbonyl oxygen at the C1 position. This would result in the formation of a six-membered ring, a stable conformational arrangement. Such hydrogen bonding can significantly influence the molecule's chemical properties, including its redox potential and reactivity. nih.gov The stability of such a bond would depend on the rotational freedom and orientation of the -CH₂OH group.

Intermolecular Hydrogen Bonding: In the presence of protic solvents (like water or alcohols) or other suitable hydrogen bonding partners, 1,4-Naphthalenedione, 2-(hydroxymethyl)- can form intermolecular hydrogen bonds. The hydroxyl group can donate a hydrogen bond to a solvent molecule, and the carbonyl oxygens can accept hydrogen bonds from solvent molecules. In solid-state crystal structures or in concentrated solutions, intermolecular hydrogen bonds may also form between molecules of the compound itself, potentially influencing its physical properties like melting point and solubility.

The balance between intramolecular and intermolecular hydrogen bonding is often dependent on the environment. nih.gov In non-polar solvents, intramolecular bonding may be favored, whereas in polar, protic solvents, competition from solvent molecules may favor intermolecular interactions.

Biological Activity and Pharmacological Mechanisms of Action of 1,4 Naphthalenedione, 2 Hydroxymethyl and Its Analogues

General Overview of Naphthoquinone Biological Activities in Research Contexts

Naphthoquinones, a class of compounds characterized by a naphthalene (B1677914) ring with two carbonyl groups, are widely distributed in nature and have been the focus of extensive research due to their broad spectrum of biological activities. mdpi.com These compounds are recognized for their roles in various biological oxidative processes. ijpsm.com Synthetic and naturally occurring naphthoquinones, including lawsone and its derivatives, have demonstrated significant potential in several therapeutic areas.

The pharmacological activities attributed to naphthoquinone derivatives are diverse and well-documented. They are known to possess anticancer, antibacterial, antifungal, antiviral, and antiparasitic properties. redalyc.orgresearchgate.net Furthermore, research has highlighted their anti-inflammatory, antiallergic, and antiplatelet activities. researchgate.net The core 1,4-naphthoquinone (B94277) structure is a key pharmacophore in several established anticancer drugs, underscoring its importance in medicinal chemistry. nih.gov The biological functions of these compounds are intrinsically linked to their redox properties and their ability to interact with a multitude of cellular targets. mdpi.com

Below is a summary of the broad-spectrum biological activities of 1,4-naphthoquinone analogues:

| Biological Activity | Description | Key Analogues Studied |

| Anticancer | Exhibit cytotoxicity against various cancer cell lines through multiple mechanisms. | Lawsone, Juglone (B1673114), Plumbagin (B1678898), Shikonin |

| Antimicrobial | Show efficacy against a range of bacteria and fungi. | Lawsone derivatives, Plumbagin |

| Antiviral | Demonstrate inhibitory effects against certain viruses. | Lawsone and its synthetic derivatives |

| Antiparasitic | Active against parasites such as Trypanosoma cruzi and Plasmodium falciparum. | 3-alkyl-2-hydroxy-1,4-naphthoquinone derivatives |

| Anti-inflammatory | Modulate inflammatory pathways and enzyme activity. | 2-alkoxy derivatives of 1,4-naphthoquinone |

Mechanistic Interrogations of Cellular and Molecular Interactions

The diverse biological effects of 1,4-naphthoquinone and its analogues stem from their ability to engage in a variety of cellular and molecular interactions. These mechanisms are often multifaceted, involving enzymatic inhibition, direct interaction with nucleic acids, generation of oxidative stress, and modulation of critical signaling pathways.

DNA Topoisomerases: Naphthoquinones have been identified as potent inhibitors of both type I and type II DNA topoisomerases, enzymes crucial for DNA replication and repair. nih.gov Their inhibition can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. nih.gov Some naphthoquinone derivatives, such as the pyranonaphthoquinones α-lapachone and β-lapachone, are classified as a unique class of topoisomerase II inhibitors. researchgate.net Unlike typical topoisomerase poisons, certain novel naphthoquinones can inhibit the enzyme's activity without intercalating into the DNA, suggesting a direct interaction with the enzyme itself. nih.govbiomedpharmajournal.org For instance, 1,2-naphthoquinone (B1664529) has been shown to act as a covalent poison of human topoisomerase IIα, inducing stable covalent enzyme-DNA cleavage complexes. nih.govacs.org

Thymidylate Synthase: Certain 1,4-naphthoquinone derivatives have emerged as selective and potent inhibitors of the bacterial enzyme thymidylate synthase (TS), specifically the flavin-dependent thymidylate synthase (FDTS) known as ThyX. nih.gov This enzyme is essential for the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. wikipedia.org Notably, 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) derivatives have been shown to be highly specific noncovalent inhibitors of ThyX from Mycobacterium tuberculosis. bohrium.com This inhibition is attributed to their ability to competitively bind to the dUMP binding site of the enzyme, without involving redox cycling or covalent bond formation. nih.gov This selectivity for the bacterial enzyme over the human counterpart makes these compounds attractive candidates for the development of new antibacterial agents. nih.gov

DNA Intercalation: The planar structure of the naphthoquinone ring allows some derivatives to intercalate between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, contributing to their cytotoxic effects. Studies using UV-Vis spectrophotometry, thermal denaturation, and isothermal calorimetric titration have demonstrated that 1,4-naphthoquinone can spontaneously intercalate with calf-thymus DNA (CT-DNA). nih.gov This intercalation can lead to changes in the DNA's melting temperature and a reduction in the fluorescence of intercalating dyes like ethidium (B1194527) bromide. nih.gov Linear dichroism spectroscopy has also confirmed the intercalation of lawsone and other naphthoquinones into DNA, leading to a conformational shift from B-DNA to A-DNA. nih.gov

DNA Adduction: Naphthoquinones, being electrophilic molecules, can form covalent adducts with cellular nucleophiles, including DNA. This adduction can lead to DNA damage and mutations. The formation of bulky DNA adducts has been observed following exposure to 1,2-naphthoquinone. nih.gov Mechanistic studies suggest that 1,2-naphthoquinone can be non-enzymatically oxidized to a reactive epoxide intermediate, which then covalently binds to DNA, particularly to deoxyguanosine residues. nih.govacs.org This process represents a genotoxic mechanism that is distinct from oxidative DNA damage. nih.gov Furthermore, exposure to naphthalene, a precursor to naphthoquinones, has been shown to induce DNA adduct formation in both lung and liver tissues in animal models. oup.com

A primary mechanism underlying the biological activity of many naphthoquinones is their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). researchgate.net This process involves the one-electron reduction of the quinone to a semiquinone radical, which can then transfer an electron to molecular oxygen to form superoxide. nih.gov

This increase in intracellular ROS levels disrupts the cellular redox balance, leading to oxidative stress. Oxidative stress can, in turn, cause damage to vital cellular components, including lipids, proteins, and DNA. nih.gov The resulting DNA damage, such as the formation of 8-hydroxy-2′-deoxyguanosine, is a biomarker of oxidative stress and carcinogenesis. nih.gov The induction of ROS has been directly linked to the apoptotic effects of naphthoquinone derivatives in various cancer cell lines. spandidos-publications.com For instance, novel 1,4-naphthoquinone derivatives have been shown to induce apoptosis in liver and gastric cancer cells through ROS-mediated pathways. spandidos-publications.com

Naphthoquinones can influence cellular behavior by interacting with specific receptors and modulating downstream signaling cascades.

Aryl Hydrocarbon Receptor (AhR): 1,2-Naphthoquinone and 1,4-naphthoquinone have been identified as direct ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.gov Binding of these naphthoquinones to the AhR induces its transformation and subsequent binding to DNA, leading to the expression of AhR-dependent genes. nih.gov

Receptor Tyrosine Kinases (RTKs): Several naphthoquinones are potent activators of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptors (PDGFR). mdpi.com This activation occurs independently of the natural growth factor ligands and can trigger downstream signaling pathways.

Signaling Pathways: The cellular effects of naphthoquinones are often mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

MAPK Pathway: Naphthoquinone derivatives can induce apoptosis by activating the p38 and JNK (c-Jun N-terminal kinase) pathways while downregulating the ERK (extracellular signal-regulated kinase) pathway. spandidos-publications.com

Akt/STAT3 Pathways: These compounds have been shown to inhibit the Akt and STAT3 signaling pathways, which are critical for cell survival and proliferation. spandidos-publications.com The inhibition of these pathways contributes to the induction of apoptosis and cell cycle arrest in cancer cells.

Wnt/β-catenin Pathway: Certain naphthoquinone analogues have been found to inhibit the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancers. The proposed mechanism involves the inhibition of the TCF4/DNA interaction. researchgate.net

NF-κB Pathway: Shikonin, a naturally occurring naphthoquinone, has been shown to inhibit the EGFR-NF-κB signaling pathway in cancer cells. nih.gov

While many of the cytotoxic effects of naphthoquinones are attributed to their pro-oxidant activity, some derivatives, under certain conditions, can also exhibit antioxidant properties. This dual role is dependent on the specific chemical structure of the compound and the cellular environment.

The antioxidant activity of naphthoquinone derivatives has been demonstrated in various assays, such as the DPPH radical-scavenging assay. scirp.org Lawsone and its derivatives have shown notable antioxidant potential. scirp.org The mechanism of antioxidant action can involve the donation of a hydrogen atom or an electron to neutralize free radicals.

The antioxidant response in cells can also be indirectly stimulated by naphthoquinones through the activation of the Nrf2 (nuclear factor erythroid 2-related factor 2) pathway. Plumbagin, for example, activates Nrf2, which in turn binds to the antioxidant response element (ARE) in the promoter region of genes encoding for antioxidant and detoxification enzymes. mdpi.com This leads to an upregulation of the cellular antioxidant defense system.

Interaction with Specific Proteins (e.g., NQO1)

The interaction of 1,4-naphthalenedione derivatives with NAD(P)H:quinone oxidoreductase 1 (NQO1), a key enzyme in cellular defense against oxidative stress, has been a subject of scientific inquiry. While direct enzymatic studies on 1,4-Naphthalenedione, 2-(hydroxymethyl)- are not extensively documented in publicly available research, the activity of its close structural analogues provides significant insights into its potential role as an NQO1 substrate.

Notably, derivatives such as 2-hydroxy-1,4-naphthoquinone have been identified as compounds that can be activated by NQO1. The bioactivation of quinones by NQO1 is a critical mechanism that can lead to various cellular outcomes. This enzymatic reduction can influence the compound's toxicity and pharmacological effects, which can be modulated by minor structural changes to the naphthoquinone scaffold.

The general mechanism of NQO1 involves the two-electron reduction of quinones to their hydroquinone (B1673460) form. This process is considered a detoxification pathway as it bypasses the formation of reactive semiquinone intermediates that can lead to the generation of reactive oxygen species (ROS). The ability of 1,4-naphthalenedione derivatives to act as substrates for NQO1 is therefore of considerable interest in the context of their biological activity.

Modulation of Amyloidogenic Pathways (e.g., BACE inhibition, Aβ aggregation)

The modulation of amyloidogenic pathways, which are central to the pathology of Alzheimer's disease, represents a significant area of investigation for various therapeutic agents. The potential of 1,4-naphthalenedione, 2-(hydroxymethyl)- and its analogues to interfere with these pathways has been explored, particularly concerning the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and the aggregation of amyloid-β (Aβ) peptides.

BACE1 Inhibition

Research has demonstrated that certain 1,4-naphthoquinone derivatives possess inhibitory activity against BACE1, a key enzyme in the production of Aβ peptides. A significant finding in this area is the activity of 2-hydroxy-1,4-naphthoquinone, a close analogue of 1,4-Naphthalenedione, 2-(hydroxymethyl)-. This compound has been shown to inhibit BACE1 with a half-maximal inhibitory concentration (IC50) of 5.96 μM researchgate.net. The structural similarity suggests that 1,4-Naphthalenedione, 2-(hydroxymethyl)- may also exhibit BACE1 inhibitory properties.

The following table summarizes the BACE1 inhibitory activity of a relevant 1,4-naphthoquinone analogue:

| Compound Name | BACE1 IC50 (μM) |

| 2-hydroxy-1,4-naphthoquinone | 5.96 researchgate.net |

This table is interactive. Click on the headers to sort the data.

Aβ Aggregation

The aggregation of Aβ peptides into neurotoxic oligomers and fibrils is a hallmark of Alzheimer's disease. Various derivatives of 1,4-naphthoquinone have been investigated for their potential to inhibit this process. Studies have shown that the 1,4-naphthoquinone scaffold can be a valuable starting point for the development of Aβ aggregation inhibitors researchgate.net.

For instance, certain halogenated 1,4-naphthoquinone derivatives have demonstrated selective inhibition of amyloid aggregation researchgate.net. Furthermore, other studies have highlighted the role of different 1,4-naphthoquinone analogues in not only preventing Aβ aggregation but also in disaggregating pre-formed Aβ fibrils researchgate.net. While specific data for 1,4-Naphthalenedione, 2-(hydroxymethyl)- is not available, the broader findings for this class of compounds suggest a potential role in modulating Aβ aggregation.

The following table provides examples of the effects of different 1,4-naphthoquinone derivatives on amyloid-β aggregation:

| Compound Type | Effect on Aβ Aggregation |

| Halogenated 1,4-naphthoquinones | Selective inhibition of aggregation researchgate.net |

| Juglone (5-hydroxy-1,4-naphthoquinone) | Active in inhibiting aggregation and disaggregating pre-formed fibrils researchgate.net |

This table is interactive. Click on the headers to sort the data.

Structure Activity Relationship Sar Studies and Rational Derivative Design of 1,4 Naphthalenedione, 2 Hydroxymethyl Analogues

Impact of Substituent Position on Biological Activity Profiles

The biological activity of 1,4-naphthoquinone (B94277) derivatives is profoundly influenced by the position of substituents on the bicyclic ring system. Comparative studies between isomers, such as lawsone (2-hydroxy) and its isomer juglone (B1673114) (5-hydroxy), reveal that the location of even a single hydroxyl group can dramatically alter the compound's biological profile. mdpi.com

Research indicates that hydroxylation on the benzenoid ring, as seen in juglone (C5) and its dihydroxy analogue naphthazarin (C5 and C8), often leads to more potent activity compared to hydroxylation on the quinonoid ring (C2), as in lawsone. mdpi.com For instance, in studies of antileishmanial activity, compounds with hydroxylation at C-5 were the most active, whereas 2-hydroxynaphthoquinones were less active. mdpi.com This suggests that the position of electron-donating or withdrawing groups affects the redox potential and pro-oxidant activities, which are crucial to their mechanism of action. mdpi.com

Similarly, when introducing other substituents, the position remains a critical determinant of efficacy. For derivatives of lawsone, modifications are typically made at the C3 position, adjacent to the hydroxyl group. The introduction of various alkyl, aryl, or heterocyclic groups at this position has been shown to modulate activities ranging from antimicrobial to anticancer. researchgate.net The interplay between substituents at C2 and C3 is also significant; for example, the nature of the group at C2 can influence the reactivity and subsequent biological effect of a substituent at C3. mdpi.com

| Compound Class | Substituent Position | General Biological Activity Trend | Reference |

| Hydroxynaphthoquinones | C5 (Juglone) | Often higher cytotoxicity and antiprotozoal activity | mdpi.com |

| Hydroxynaphthoquinones | C2 (Lawsone) | Generally lower cytotoxicity but a versatile scaffold for derivatization | mdpi.com |

| Lawsone Derivatives | C3 | Primary site for modification; activity is highly dependent on the nature of the substituent | researchgate.net |

Role of Hydroxyl and Other Oxygen-Containing Groups in Biological Effects

The hydroxyl group, particularly in lawsone, is a major determinant of its biological activity. bohrium.com This functional group influences the molecule's acid-base and redox properties, which are central to its pharmacological effects. scielo.org.coresearchgate.net The antioxidant activity of lawsone, for instance, is attributed to its phenolic and enolic functionalities, which arise from keto-enolic tautomerism. mdpi.com

Modification of the 2-hydroxy group, such as conversion to alkoxy or acyloxy derivatives, is a common strategy to tune the lipophilicity and biological activity of the resulting compounds. nih.gov Studies have shown that 2-O-alkyl derivatives of lawsone can exhibit high cytotoxicity against various cancer cell lines. mdpi.com The introduction of an ether or thioether group at the C2 or C3 position has been found to increase antibacterial activity. mdpi.comfrontiersin.org

The presence and position of other oxygen-containing groups also play a crucial role. Dihydroxy substitution at C-5 and C-8 (naphthazarin) confers a distinct activity profile compared to monohydroxy analogues. mdpi.com Furthermore, the synthesis of more complex structures, such as naphthofuroquinones derived from lawsone, demonstrates how the incorporation of oxygen into a new heterocyclic ring system can lead to potent anti-infectious agents. nih.gov

Influence of Nitrogen-Containing Substituents (e.g., amino groups, Mannich bases) on Activity Modulation

The introduction of nitrogen-containing functional groups is one of the most fruitful strategies for modifying the biological activity of the 1,4-naphthoquinone scaffold. nih.govresearchgate.net Incorporating nitrogen atoms can modulate the electronic properties of the quinone system and amplify its activity against numerous biological targets. nih.govresearchgate.net

A significant class of nitrogen-containing lawsone derivatives are the Mannich bases, which are 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinone compounds. nih.govnih.gov These derivatives are synthesized through a three-component reaction of lawsone, an aldehyde, and an amine, and have demonstrated a wide spectrum of biological activities, including antiparasitic, antibacterial, and anticancer effects. nih.govnih.gov Structure-activity relationship studies on these Mannich bases have revealed several key insights:

Aliphatic vs. Aromatic Amines: Derivatives synthesized with aliphatic amines often show greater activity than those with aromatic amines. In one study on antimalarial agents, all seven derivatives with aliphatic side chains were active, while only three with aromatic substituents showed activity. jst.go.jp

Nature of the Substituent: The specific substituents on the amine and the aldehyde used in the Mannich reaction are critical. For instance, a derivative with an n-butyl substituted aminomethyl group at the C3 position displayed the strongest antimalarial activity in one series, with an IC₅₀ value of 0.77 µg/mL. jst.go.jpnih.gov

Lipophilicity: Tuning the lipophilicity by altering the alkyl chain length on the amine component can significantly enhance antibacterial activity against resistant strains like MRSA. researchgate.net

Other nitrogen-containing substituents, such as amino, alkylamino, arylamino, and N-heterocyclic moieties, have also been shown to increase the anticancer effects of 1,4-naphthoquinone derivatives. mdpi.com The 2-anilino-1,4-naphthoquinone (B11863833) structure is a basic framework present in many compounds with antibacterial, antifungal, and antimalarial properties. nih.gov

| Derivative Type | Nitrogen Substituent | Key SAR Finding | Biological Activity | Reference |

| Mannich Base | n-Butylaminomethyl | Short aliphatic chains enhance activity. | Antimalarial (IC₅₀ = 0.77 µg/mL) | jst.go.jpnih.gov |

| Mannich Base | Long-chain alkylamines (e.g., dodecylamine) | Increased lipophilicity improves activity. | Antitoxoplasmal | nih.gov |

| Anilino-naphthoquinone | Substituted anilino group | Modulates redox properties and bioactivity. | Antibacterial, Antifungal | nih.gov |

Effects of Halogenation on Pharmacological Efficacy and Selectivity

The introduction of halogen atoms onto the 1,4-naphthoquinone nucleus is a well-established strategy for modulating pharmacological properties. Halogenation can alter the electronic character, lipophilicity, and steric profile of the parent molecule, leading to significant changes in biological efficacy and selectivity. researchgate.net

Studies have shown that replacing a hydrogen atom at the C3 position of the lawsone scaffold with a chlorine atom is essential for potent antifungal activity. sciforum.net For example, 2-hydroxy-3-chloro-1,4-naphthoquinone exhibited extremely potent activity against a drug-resistant strain of C. albicans (MIC = 0.25 µg/ml), a significant improvement compared to the clinical antifungal drug clotrimazole (B1669251) (MIC = 16 µg/ml). researchgate.netsciforum.net

The position of the halogen is critical. While 3-chloro substitution on the lawsone ring enhances antifungal activity, further substitution at the 2-position with bulky groups can lead to a considerable decrease in this activity. researchgate.netsciforum.net The type of halogen also matters. In a series of 2-aryl-3-halogen-1,4-naphthoquinones, 3-chloro, 3-bromo, and 3-fluoro derivatives were found to be potent, non-selective inhibitors of enzymes in the arachidonic acid cascade, whereas the 3-iodo derivative showed a different, dual inhibitory profile. nih.gov

Furthermore, the nature of other substituents on the halogenated ring system fine-tunes the activity. Research on thio-derivatives of lawsone found that 2-((4-bromophenyl)thio)-3-hydroxynaphthalene-1,4-dione was the most active derivative for inhibiting platelet aggregation, highlighting the synergistic effect of halogenation on an appended aryl ring. frontiersin.org

| Parent Compound | Halogen & Position | Effect on Activity | Target/Organism | Reference |

| 2-hydroxy-1,4-naphthoquinone (B1674593) (Lawsone) | 3-Chloro | Essential for high potency | Candida albicans | sciforum.net |

| 2-hydroxy-1,4-naphthoquinone (Lawsone) | 3-Chloro | Potent activity (MIC = 0.25 µg/mL) | C. albicans 955 | researchgate.net |

| 2-aryl-3-hydroxy-1,4-naphthoquinone | 3-Chloro / 3-Bromo | Potent but non-selective inhibition | cPLA2, 5-LO, COX-1 | nih.gov |

| 2-aryl-3-hydroxy-1,4-naphthoquinone | 3-Iodo | Dual 5-LO/COX-1 inhibition | 5-LO, COX-1 | nih.gov |

Conformational and Stereochemical Considerations in Bioactivity Expression

While much of the SAR for 1,4-naphthoquinone analogues focuses on the effects of substituents, the three-dimensional arrangement of atoms—encompassing both conformation and stereochemistry—is also integral to their interaction with biological targets. The planar nature of the naphthoquinone ring system serves as a rigid scaffold from which substituents project into three-dimensional space, influencing binding to enzymes and receptors.

Molecular docking studies have been employed to rationalize the observed biological activities and to understand the binding modes of these derivatives. researchgate.net For instance, docking of lawsone derivatives into the active site of Plasmodium falciparum enzyme dihydroorotate (B8406146) dehydrogenase (PfDHODH) helped to explain their antimalarial activity. researchgate.net Similarly, docking studies on potential targets for antimalarial naphthofuroquinones, such as cytochrome bc1, revealed that certain derivatives had more favorable interactions, correlating with their higher potency. nih.gov These computational studies underscore the importance of a compound's shape and electronic surface in achieving a complementary fit with its biological target.

Rational Design Principles for Enhanced Biological Specificity and Efficacy

The extensive body of SAR research on 1,4-naphthoquinone, 2-(hydroxymethyl)- analogues provides a robust foundation for the rational design of new derivatives with improved therapeutic profiles. The goal is to enhance efficacy against a specific biological target while increasing selectivity to minimize off-target effects. mdpi.com Key principles derived from these studies include:

Scaffold Selection and Positional Isomerism: The choice between a lawsone (2-hydroxy) or juglone (5-hydroxy) scaffold is a primary consideration, as this dictates the fundamental redox properties and general activity profile. mdpi.com Lawsone derivatives often show greater selectivity against tumor cells compared to non-tumoral cells, making it an attractive scaffold for anticancer drug design. mdpi.com

Modulation of the C2/C3 Positions: The quinonoid ring is the primary site for chemical modification.

Introducing Nitrogen: The synthesis of 3-aminomethyl Mannich bases is a proven strategy for generating potent antiparasitic and anticancer agents. The nature of the amine (aliphatic vs. aromatic, chain length) should be optimized to balance potency and lipophilicity. nih.govjst.go.jp

Introducing Halogens: A chlorine atom at the C3 position is a key feature for potent antifungal activity. sciforum.net

Introducing Thio-derivatives: Thiophenyl moieties can enhance specific activities like antiplatelet aggregation, with the substitution pattern on the phenyl ring allowing for fine-tuning. frontiersin.org

Lipophilicity and Bulk: The size and lipophilicity of substituents are critical. While increasing lipophilicity can enhance membrane permeability and activity, excessively bulky groups can be detrimental. For example, large groups at the C2 position can diminish the antifungal activity conferred by a C3-halogen. researchgate.netsciforum.net

Use of Computational Tools: Molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies are invaluable for rationalizing experimental results and predicting the activity of novel structures. researchgate.netresearchgate.net These methods can guide the selection of substituents to maximize interactions with a specific biological target, such as the Q₀ site of the cytochrome bc1 complex for antimalarial agents. nih.gov

Hybrid Molecule Approach: Combining the 1,4-naphthoquinone pharmacophore with another known active compound can lead to hybrid derivatives with improved biological and physicochemical properties. mdpi.com This strategy leverages the strengths of both moieties to create synergistic effects.

By integrating these principles, researchers can move beyond serendipitous discovery and systematically design next-generation 1,4-naphthoquinone derivatives with enhanced specificity and efficacy for a range of therapeutic applications. thieme-connect.com

Computational Chemistry and Molecular Modeling Applications in 1,4 Naphthalenedione, 2 Hydroxymethyl Research

Quantum Mechanical and Molecular Mechanical Calculations for Electronic and Structural Properties

The electronic properties of the naphthoquinone scaffold are significantly influenced by its substituents. The introduction of a hydroxymethyl group at the 2-position can alter the electron distribution across the ring system, which in turn affects the molecule's chemical reactivity and biological interactions. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies helps in understanding the electron-donating and accepting capabilities of the molecule. For related 1,4-naphthoquinone (B94277) derivatives, the HOMO is often localized near the quinone moiety, while the LUMO is also centered on this part of the molecule, indicating its role in redox processes. nih.gov

Vibrational spectroscopy, coupled with DFT calculations, can further elucidate the structural properties of naphthoquinone derivatives. Theoretical vibrational frequencies can be calculated and compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure and bonding characteristics. nih.gov

Table 1: Calculated Electronic Properties of a Representative 1,4-Naphthoquinone Derivative

| Property | Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | -3.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 3.3 eV | DFT/B3LYP |

| Dipole Moment | 2.5 D | DFT/B3LYP |

Note: The data in this table is illustrative and based on typical values for 1,4-naphthoquinone derivatives. Specific values for "1,4-Naphthalenedione, 2-(hydroxymethyl)-" would require dedicated calculations.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for identifying potential biological targets of "1,4-Naphthalenedione, 2-(hydroxymethyl)-" and understanding the molecular basis of its activity.

While specific docking studies for "1,4-Naphthalenedione, 2-(hydroxymethyl)-" are not extensively documented in the available literature, research on structurally similar naphthoquinones, such as plumbagin (B1678898) (5-hydroxy-2-methyl-1,4-naphthoquinone), provides valuable insights. These studies have explored the binding of plumbagin to various cancer-related proteins, including PI3Kγ, AKT1/PKBα, Bcl-2, NF-κB, and Stat3. researchgate.net The docking analyses reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, the hydroxyl and carbonyl groups of the naphthoquinone core are often involved in forming hydrogen bonds with amino acid residues in the active site of the target protein.

In silico docking studies on other 1,4-naphthoquinone derivatives have also been performed against targets like α-glucosidase and bacterial type II topoisomerases, suggesting a broad range of potential applications. nih.govmdpi.com These studies typically report binding energies, which indicate the affinity of the ligand for the target, and identify the specific amino acid residues involved in the interaction.

Table 2: Illustrative Molecular Docking Results for a Naphthoquinone Derivative with a Target Protein

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues |

| Protein Kinase | -8.5 | Lys72, Asp184, Glu91 |

| Topoisomerase II | -9.2 | Arg785, Asn821 |

| Bcl-2 | -7.9 | Tyr101, Arg139 |

Note: This table presents hypothetical data to illustrate the output of molecular docking studies. The specific targets and binding affinities for "1,4-Naphthalenedione, 2-(hydroxymethyl)-" would need to be determined through specific in silico experiments.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes of "1,4-Naphthalenedione, 2-(hydroxymethyl)-" and its complexes with biological targets over time. These simulations offer a deeper understanding of the stability of ligand-protein interactions and the dynamic behavior of the system.

MD simulations of 1,4-naphthoquinone derivatives complexed with proteins, such as human serum albumin, have been used to assess the stability of the binding pose obtained from molecular docking. researchgate.net Parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored throughout the simulation to evaluate the stability of the complex. A stable RMSD suggests that the ligand remains securely bound in the active site.

Furthermore, MD simulations can reveal the role of solvent molecules in mediating ligand-protein interactions and can be used to calculate binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. Studies on related compounds, like plumbagin, have utilized MD simulations to investigate their encapsulation in cyclodextrin (B1172386) derivatives, providing insights into their stability and potential for drug delivery applications. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

These studies typically use a range of molecular descriptors, including physicochemical properties (e.g., logP, molar refractivity), electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), and topological indices, to build predictive models. The results of these QSAR studies on related compounds indicate that hydrophobicity (logP) and electronic properties are often key determinants of the biological activity of 1,4-naphthoquinones. researchgate.net For example, an increase in hydrophobicity has been shown to correlate with the cytotoxic activities of some phenylaminonaphthoquinones. researchgate.net

By analyzing the descriptors that contribute most significantly to the activity in these models, researchers can gain insights into the structural features that are important for the biological effect of this class of compounds. This knowledge can then be used to design new derivatives of "1,4-Naphthalenedione, 2-(hydroxymethyl)-" with potentially enhanced activity.

Network Pharmacology Approaches for Complex Biological Pathway Elucidation

Network pharmacology is an emerging discipline that aims to understand the effects of drugs on a systems level by analyzing the interactions between drugs, targets, and biological pathways. This approach is particularly useful for elucidating the complex mechanisms of action of compounds like "1,4-Naphthalenedione, 2-(hydroxymethyl)-" that may interact with multiple targets.

While a specific network pharmacology study on "1,4-Naphthalenedione, 2-(hydroxymethyl)-" has not been identified, research on the broader class of 1,4-naphthoquinone derivatives has utilized this approach to investigate their anticancer mechanisms. nih.govresearchgate.net These studies typically begin by identifying potential protein targets of the compounds using databases and prediction tools. Subsequently, protein-protein interaction (PPI) networks are constructed to identify key hub genes and signaling pathways that are modulated by the compounds.

For instance, network pharmacology analyses of 1,4-naphthoquinone scaffold-derived compounds have revealed their potential to target key proteins in cancer-related pathways, such as those involved in cell cycle regulation, apoptosis, and signal transduction. researchgate.net Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are often employed to identify the biological processes and signaling pathways that are significantly affected. researchgate.net This approach provides a holistic view of the compound's biological effects and can help in identifying novel therapeutic indications.

In Silico Predictions of Molecular Properties and Chemical Reactivity Descriptors

In addition to the more complex modeling techniques, a variety of in silico tools are available to predict the fundamental molecular properties and chemical reactivity of "1,4-Naphthalenedione, 2-(hydroxymethyl)-." These predictions are valuable for initial assessment and for parameterizing more advanced computational studies.

Physicochemical properties such as molecular weight, logP (octanol-water partition coefficient), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors can be readily calculated. These properties are crucial for predicting the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Chemical reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and the electrophilicity index, can provide insights into the molecule's reactivity. The quinone moiety in 1,4-naphthoquinones is known to be electrophilic and can participate in Michael addition reactions with biological nucleophiles. Understanding these reactivity parameters is important for predicting potential mechanisms of action and toxicity.

Table 3: Predicted Physicochemical and Reactivity Descriptors for 1,4-Naphthalenedione, 2-(hydroxymethyl)-

| Descriptor | Predicted Value | Significance |

| Molecular Weight | 188.18 g/mol | Affects diffusion and transport |

| XLogP3 | 1.1 | Indicates moderate lipophilicity |

| Hydrogen Bond Donors | 1 | Potential for hydrogen bonding |

| Hydrogen Bond Acceptors | 3 | Potential for hydrogen bonding |

| Topological Polar Surface Area | 54.37 Ų | Influences membrane permeability |

| Electrophilicity Index (ω) | High | Suggests susceptibility to nucleophilic attack |

Note: The values in this table are calculated from standard in silico prediction tools and provide a general profile of the molecule.

Natural Occurrence and Biosynthetic Pathways of Hydroxymethyl Naphthoquinones

Distribution in Various Biological Systems (Plants, Microorganisms, Animals)

Naphthoquinones are a class of naturally occurring phenolic compounds that are widely distributed across various biological systems. redalyc.orgnih.gov While specific data on 2-(hydroxymethyl)-1,4-naphthalenedione is limited in readily available scientific literature, the broader class of hydroxymethyl naphthoquinones and their parent compounds are found in plants, microorganisms, and to a lesser extent, animals. redalyc.orgresearchgate.net

Plants: Higher plants are a rich source of naphthoquinones. These compounds are found in numerous plant families, including Plumbaginaceae, Juglandaceae, Ebenaceae, Boraginaceae, Bignoniaceae, Droseraceae, Lythraceae, and Verbenaceae. redalyc.orgresearchgate.net Well-known examples of plant-derived naphthoquinones include lawsone (2-hydroxy-1,4-naphthoquinone) from Henna (Lawsonia inermis), juglone (B1673114) from walnut trees (Juglans species), and plumbagin (B1678898) from the roots of Plumbago species. redalyc.org While these are primarily hydroxylated or methylated, the presence of a hydroxymethyl-naphthoquinone isomer has been noted as an abundant compound in certain essential oils, indicating their natural occurrence in the plant kingdom. researchgate.net Another related compound, 2-methoxy-1,4-naphthoquinone, has been identified in Impatiens glandulifera. semanticscholar.org

Microorganisms: A diverse array of naphthoquinone-based compounds is synthesized by microorganisms. nih.gov Filamentous fungi, in particular, produce dozens of these compounds, which are thought to contribute to the coloration of their fruiting bodies and provide protection against environmental stressors like UV radiation and insects. nih.gov Bacteria and algae are also known to produce naphthoquinones as part of their metabolic processes. redalyc.orgnih.gov For instance, some microorganisms employ a microbiological process to hydroxylate methyl groups on aromatic heterocycles to form the corresponding hydroxymethyl derivatives. google.com

Animals: The occurrence of naphthoquinones in animals is less common than in plants and microorganisms. However, they are not entirely absent and can be found in certain species, sometimes as metabolic products. redalyc.orgresearchgate.net

Table 1: Distribution of Naphthoquinone-Producing Organisms

| Biological System | Examples of Producing Families/Groups | Well-Known Naphthoquinones |

|---|---|---|

| Plants | Juglandaceae, Lythraceae, Plumbaginaceae, Ebenaceae, Boraginaceae | Juglone, Lawsone, Plumbagin, Shikonin |

| Microorganisms | Filamentous Fungi, Bacteria, Algae | Various metabolic naphthoquinones |

| Animals | Certain insect and marine species (less common) | Metabolically derived naphthoquinones |

Isolation and Characterization Methodologies from Natural Sources

The isolation and purification of naphthoquinones from natural sources involve a series of standard phytochemical techniques. The specific methodology can be adapted based on the source material and the chemical properties of the target compound. A general procedure, exemplified by the isolation of lawsone from henna leaves, includes extraction, purification, and characterization. sphinxsai.comresearchgate.net

Extraction: The initial step is typically a solvent extraction from the raw biological material (e.g., powdered leaves, roots, or microbial culture).

Maceration: This involves soaking the plant material in a solvent at room temperature for an extended period. For instance, powdered henna leaves can be macerated in hot water. sphinxsai.comresearchgate.net

Soxhlet Extraction: A more efficient method where the material is continuously extracted with a hot solvent. researchgate.net The choice of solvent depends on the polarity of the target naphthoquinone. After the initial extraction, the crude extract is often subjected to liquid-liquid partitioning to separate compounds based on their solubility in immiscible solvents like diethyl ether and water. sphinxsai.com

Purification: The crude extract, containing a mixture of compounds, requires further purification.

Column Chromatography: This is a primary tool for purification. The extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel. A solvent or a mixture of solvents (mobile phase) is used to elute the compounds. sphinxsai.comresearchgate.net Different compounds travel through the column at different rates, allowing for their separation into fractions.

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the column chromatography, identifying which fractions contain the desired compound. sphinxsai.comresearchgate.net

Characterization: Once a pure compound is isolated, its structure is determined using various spectroscopic methods.

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H-NMR and ¹³C-NMR) to determine the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the compound.

Melting Point: To assess the purity of the isolated solid compound.

For example, two naphthoquinones, 2-(1,1-dimethylprop-2-enyl)-3-hydroxy-1,4-naphthoquinone and its acetate (B1210297) derivative, were isolated from Calceolaria andina using these established techniques. nih.gov

Proposed Biosynthetic Routes to the Naphthoquinone Core Structure

The bicyclic naphthoquinone core is synthesized in nature through several distinct biosynthetic pathways, primarily the shikimate pathway and the polyketide pathway. researchgate.netnih.govresearchgate.net These pathways utilize different primary metabolic precursors.

The Shikimate Pathway: This pathway is a major route for the biosynthesis of aromatic compounds in plants, fungi, and bacteria. nih.govwikipedia.orgnih.gov It begins with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. nih.gov

The pathway proceeds through a series of seven enzymatic steps to produce chorismate, a key branch-point intermediate. nih.govwikipedia.org

In the context of naphthoquinone synthesis, chorismate is converted to o-succinylbenzoate (OSB), which then undergoes cyclization and subsequent reactions to form 1,4-dihydroxy-2-naphthoic acid (DHNA).

DHNA is a central precursor for many naphthoquinones, including juglone and lawsone. nih.gov

The Polyketide Pathway: This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units, similar to fatty acid synthesis.

A starter molecule (often acetyl-CoA) is extended by the addition of several extender units (malonyl-CoA).